Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1312536-21-2
VCID: VC2684539
InChI: InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3
SMILES: CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br
Molecular Formula: C14H14BrNO2S
Molecular Weight: 340.24 g/mol

Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate

CAS No.: 1312536-21-2

Cat. No.: VC2684539

Molecular Formula: C14H14BrNO2S

Molecular Weight: 340.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate - 1312536-21-2

Specification

CAS No. 1312536-21-2
Molecular Formula C14H14BrNO2S
Molecular Weight 340.24 g/mol
IUPAC Name methyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate
Standard InChI InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3
Standard InChI Key NXTHMVUCTMPJJO-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br

Introduction

Chemical Identity and Classification

Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is a heterocyclic compound characterized by the presence of a thiazole ring containing both sulfur and nitrogen atoms. The compound is classified as a benzoate ester, with a methyl group attached to the benzoic acid moiety, and it contains a branched alkyl chain linked to a bromothiazole substituent. The basic information regarding its identity is summarized in Table 1.

Table 1: Chemical Identity Information

ParameterDetails
CAS Number1312536-21-2
Molecular FormulaC₁₄H₁₄BrNO₂S
Molecular Weight340.24 g/mol
IUPAC NameMethyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate
Standard InChIInChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3
Standard InChIKeyNXTHMVUCTMPJJO-UHFFFAOYSA-N
SMILESCC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br

The compound is typically available with a minimum purity specification of 95% , making it suitable for research applications.

Physical and Chemical Properties

Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate possesses specific physical and chemical properties that influence its behavior in various research applications. As a solid at room temperature, it requires specific storage conditions to maintain stability .

Physical State and Appearance

The compound exists as a solid at ambient temperature . Its crystalline nature contributes to its stability during storage and handling.

Structural Characteristics

The molecular structure of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate features several key components that contribute to its potential biological activity and chemical reactivity.

Functional Groups

The compound contains several important functional groups:

  • A thiazole ring with a bromine substituent at the 5-position

  • A methyl ester group

  • A branched alkyl chain (dimethyl) connecting the thiazole ring to the benzoate portion

  • A para-substituted benzene ring

Structural Features Contributing to Activity

The presence of the thiazole ring is particularly significant, as this heterocyclic structure is known for its biological activity in pharmaceutical compounds. The bromine atom at the 5-position of the thiazole ring enhances the compound's reactivity and potential biological activity. The methyl ester group provides a site for potential hydrolysis or modification in biological systems or chemical synthesis.

Synthesis Methods

The synthesis of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate typically involves multiple steps and requires specific reaction conditions to achieve optimal yield and purity.

General Synthetic Approach

The synthesis generally involves reactions between thiazole derivatives and benzoic acid derivatives. Key steps in the synthesis may include:

  • Preparation of the bromothiazole component

  • Modification of the benzoic acid derivative

  • Coupling reactions to form the final compound

  • Purification steps to achieve the desired purity

Reaction Conditions

The synthesis requires specific conditions such as:

  • Temperature control

  • Appropriate solvent selection

  • Catalysts to optimize yields and selectivity

  • Careful monitoring of reaction progress

Related compounds such as Methyl 2-bromothiazole-5-carboxylate (CAS: 54045-74-8) and 5-Bromothiazole (CAS: 3034-55-7) are sometimes utilized as intermediates or starting materials in the synthesis .

Chemical Reactivity

Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate can participate in various chemical reactions, largely determined by its functional groups.

Reactivity with Biological Systems

The reactivity of this compound with biological systems is likely influenced by:

  • The lipophilic nature of the molecule, affecting cell membrane permeability

  • Potential interactions with biological nucleophiles

  • Possible hydrogen bonding interactions

  • Steric considerations from the branched alkyl chain

Current Research and Future Perspectives

Current Research Status

The compound is primarily used in research and development settings, with restrictions limiting its use to technically qualified individuals . Current research appears focused on:

  • Exploring its potential as a lead compound in drug discovery

  • Investigating structure-activity relationships

  • Developing synthetic methodologies for related compounds

Future Research Directions

Potential areas for future investigation include:

  • Detailed mechanistic studies of its biological activity

  • Structure modifications to enhance specific activities

  • Development of related compounds with improved properties

  • Integration into broader medicinal chemistry programs targeting specific diseases

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